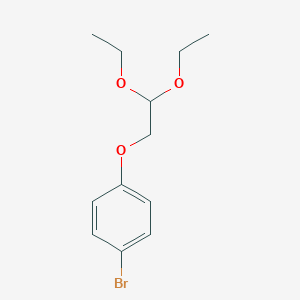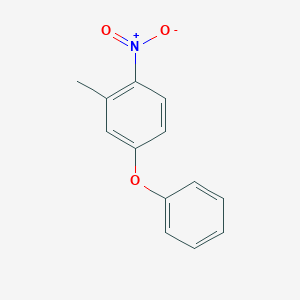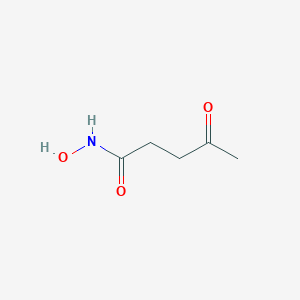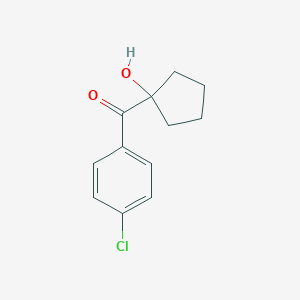
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, also known as 4-chloro-1-hydroxycyclopentanone, is a chlorinated ketone that is widely used in the scientific research field. It is an important intermediate in the synthesis of certain pharmaceuticals, and it has been studied for its potential use in drug delivery systems and as a building block for other molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone is not yet fully understood. However, it is known that it is a reactive compound that can form covalent bonds with other molecules. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone are not yet fully understood. However, it is known to be a reactive compound that can form covalent bonds with other molecules. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in lab experiments is its reactivity, which makes it suitable for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids. The main limitation of using (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in lab experiments is its potential toxicity, which can be a concern when using it in experiments involving living organisms.
Direcciones Futuras
The future directions for (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug delivery systems and as a building block for other molecules. Additionally, further research is needed to identify potential toxicity and safety concerns when using this compound in lab experiments. Additionally, more research is needed to identify potential uses of this compound in the medical field, such as for the treatment of certain diseases. Finally, further research is needed to identify potential uses of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in industrial applications, such as in the manufacture of certain chemicals and materials.
Métodos De Síntesis
The synthesis of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone can be achieved through a two-step process. The first step involves the reaction of 4-chlorophenol with sodium hydroxide and acetic anhydride, which produces (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone as a product. The second step involves the reaction of the (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone with an aldehyde, such as benzaldehyde, in the presence of a base, such as sodium hydroxide, to produce a product with a higher melting point.
Aplicaciones Científicas De Investigación
4-Chloro-1-hydroxycyclopentanone has been studied for its potential use in drug delivery systems. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(1-hydroxycyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12/h3-6,15H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYZCRZFWDYXMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

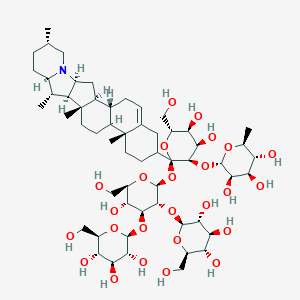
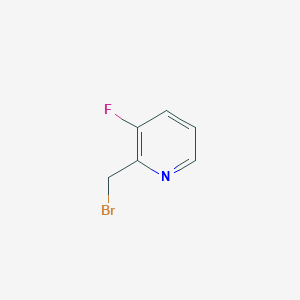
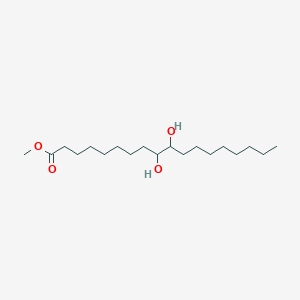
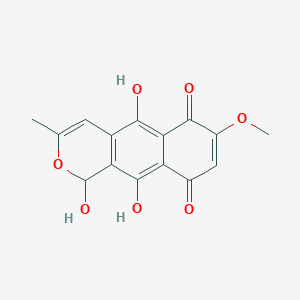
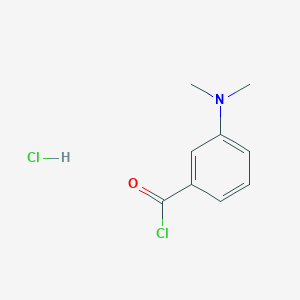
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)
